D-Fructose 2,6-diphosphate sodium salt is a phosphorylated sugar derivative that plays a significant role in cellular metabolism, particularly in the regulation of glycolysis and gluconeogenesis. It is recognized for its ability to act as a potent allosteric activator of phosphofructokinase-1, an essential enzyme in glucose metabolism, while simultaneously inhibiting fructose-1,6-bisphosphatase, thereby influencing metabolic pathways.
D-Fructose 2,6-diphosphate sodium salt can be derived through both enzymatic and chemical synthesis methods. It is found in various biological systems as an intermediate in carbohydrate metabolism.
This compound is classified under several categories:
D-Fructose 2,6-diphosphate sodium salt can be synthesized using various methods:
In enzymatic synthesis, fructose 6-phosphate is phosphorylated by ATP to form D-Fructose 2,6-diphosphate. The purification process often includes techniques like chromatography to isolate the desired product from reaction by-products.
D-Fructose 2,6-diphosphate sodium salt features a complex molecular structure characterized by:
This representation highlights the presence of sodium ions along with phosphate groups integral to its function.
D-Fructose 2,6-diphosphate sodium salt participates in several biochemical reactions:
The binding of D-Fructose 2,6-diphosphate to phosphofructokinase induces conformational changes that increase the enzyme's affinity for its substrate, fructose 6-phosphate. This interaction is crucial for regulating glucose levels in cells.
The mechanism by which D-Fructose 2,6-diphosphate sodium salt exerts its effects involves:
Experimental studies have shown that concentrations as low as 25 picomolar can significantly affect enzyme activity, indicating its potency as a regulatory molecule.
The compound has been analyzed using various spectroscopic techniques to confirm its structure and purity levels.
D-Fructose 2,6-diphosphate sodium salt has significant applications in scientific research:
D-Fructose-2,6-bisphosphate (F2,6BP) serves as the potent allosteric activator of phosphofructokinase-1 (PFK-1), the gatekeeper enzyme of glycolysis. This regulation operates through a sophisticated mechanism involving conformational changes and competitive binding dynamics. F2,6BP binds to a specific allosteric site on PFK-1, distinct from the active site, stabilizing the enzyme's high-affinity R-state conformation [2] [5]. This stabilization dramatically increases PFK-1's affinity for its substrate fructose-6-phosphate (F6P) while simultaneously diminishing inhibitory effects of ATP and citrate. Under physiological conditions, PFK-1 exhibits minimal activity without F2,6BP due to low intrinsic affinity for F6P and inhibition by physiological ATP concentrations. F2,6BP overcomes this inhibition, enabling significant glycolytic flux even when cellular energy levels are nominally high [4] [5].
Recent cryo-EM structural studies of human liver PFK-1 (PFKL) reveal that the T-state (inactive) conformation is stabilized by ATP binding at multiple sites (active site plus inhibitory sites 2 and 3), causing disruption of the F6P binding pocket. Crucially, the C-terminus acts as an autoinhibitory segment in this state. F2,6BP binding promotes transition to the R-state (active) conformation, characterized by precise alignment of catalytic residues (including Arg201 and Arg292) for efficient phosphoryl transfer from ATP to F6P [2]. This transition involves a 7-degree rotation between monomers around a pseudo twofold axis, distinct from the rotational mechanism observed in bacterial PFK-1. The magnitude of activation by F2,6BP varies between PFK-1 isozymes (PFKL-liver, PFKM-muscle, PFKP-platelet), contributing to tissue-specific glycolytic regulation [5].
Table 1: Allosteric Regulators of Mammalian PFK-1 and Their Mechanisms
Regulator | Effect on PFK-1 | Binding Site | Physiological Signal | Magnitude of Effect |
---|---|---|---|---|
Fructose-2,6-Bisphosphate | Potent Activation | Allosteric (regulatory domain) | High blood glucose / Insulin signaling | Kₘ for F6P ↓ 10-100 fold |
ATP | Inhibition | Catalytic & Allosteric | High cellular energy status | ↑ Kₘ for F6P, ↓ Vₘₐₓ |
AMP/ADP | Activation | Allosteric | Low cellular energy status | Antagonizes ATP inhibition |
Citrate | Inhibition | Allosteric | Sufficient TCA cycle intermediates | ↓ Enzyme affinity for F6P |
PEP | Inhibition | Allosteric | High glycolytic intermediates | Promotes T-state stabilization |
F2,6BP sits at the nexus of a critical substrate cycle between fructose-6-phosphate (F6P) and fructose-1,6-bisphosphate (F1,6BP). This cycle involves opposing reactions catalyzed by PFK-1 (glycolytic, F6P → F1,6BP) and fructose-1,6-bisphosphatase (FBPase-1, gluconeogenic, F1,6BP → F6P). Without regulation, simultaneous operation creates a futile cycle hydrolyzing ATP without net glucose metabolism: PFK-1 consumes ATP to produce F1,6BP, while FBPase-1 hydrolyzes F1,6BP back to F6P. F2,6BP provides reciprocal control by simultaneously activating PFK-1 and inhibiting FBPase-1 [5] [9]. This dual action ensures that when glycolysis is stimulated, gluconeogenesis is robustly suppressed, and vice versa.
The concentration of F2,6BP is dynamically regulated by the bifunctional enzyme PFK-2/FBPase-2, which controls the synthesis (kinase domain: F6P + ATP → F2,6BP + ADP) and degradation (phosphatase domain: F2,6BP → F6P + Pi) of this potent regulator. Hormonal signals dictate the activity state of this bifunctional enzyme: Insulin signaling activates phosphatases that dephosphorylate PFK-2/FBPase-2, activating the PFK-2 domain and increasing F2,6BP levels. Conversely, glucagon signaling activates protein kinase A (PKA), which phosphorylates PFK-2/FBPase-2, inhibiting the PFK-2 domain and activating the FBPase-2 domain, leading to rapid depletion of F2,6BP [4] [9]. This hormonal regulation creates a metabolic switch directing carbon flux. During fed states (high insulin), elevated F2,6BP promotes glycolysis and inhibits gluconeogenesis in the liver. During fasting (high glucagon), diminished F2,6BP levels remove activation of PFK-1, slowing glycolysis, while concurrently relieving inhibition of FBPase-1, enabling gluconeogenesis. The sensitivity of this switch is underscored by the fact that F2,6BP concentrations can fluctuate 10- to 20-fold in hepatocytes within minutes of hormone exposure, demonstrating its role as a rapid-response metabolic regulator [1] [4].
D-Fructose-2,6-bisphosphate engages in critical signaling cross-talk with the AMP-activated protein kinase (AMPK) pathway, linking cellular energy status with glycolytic flux regulation. AMPK, a conserved cellular energy sensor, is activated under conditions of metabolic stress (low ATP:ADP/AMP ratio, hypoxia, glucose deprivation). Activated AMPK (phosphorylated at Thr-172 on its α-subunit) orchestrates a metabolic reprogramming aimed at restoring energy homeostasis by stimulating catabolic pathways (like glucose uptake and fatty acid oxidation) and inhibiting anabolic pathways [3] [8].
A significant point of intersection occurs through AMPK's direct and indirect regulation of F2,6BP levels. AMPK activation under energy stress (e.g., glucose deprivation, hypoxia) leads to the phosphorylation and inhibition of the bifunctional enzyme PFK-2/FBPase-2, particularly targeting the liver isoform. This inhibition of PFK-2 kinase activity reduces cellular F2,6BP concentrations, consequently attenuating PFK-1 activity and glycolytic flux [3] [8]. This seemingly counter-intuitive reduction in glycolysis under low energy conditions serves a protective role by preventing excessive ATP consumption for glycolysis when energy is scarce and by redirecting glucose-6-phosphate into the pentose phosphate pathway (PPP) to generate NADPH for antioxidant defense. Furthermore, AMPK activation influences transcriptional programs impacting F2,6BP metabolism. AMPK can modulate the expression of the bifunctional enzyme isoforms and other glycolytic enzymes via transcription factors like HIF-1α and p53 [5] [8].
Conversely, F2,6BP levels can modulate AMPK activity indirectly through their effects on cellular energy charge and ROS production. Enhanced glycolytic flux driven by high F2,6BP can temporarily maintain ATP levels, potentially dampening AMPK activation. However, under sustained metabolic stress, the AMPK-mediated suppression of F2,6BP production and glycolysis helps prevent ROS overload by reducing mitochondrial burden and facilitating NADPH production via the PPP [8]. This intricate cross-talk is particularly relevant in cancer contexts. In colorectal cancer models induced by high-fat diets (HFD), aberrant activation of pathways like Sonic Hedgehog (Shh) occurs. AMPK activation can disrupt this pro-tumorigenic signaling. Crucially, AMPK's ability to lower F2,6BP levels and thus restrain glycolytic flux forms part of its tumor-suppressive metabolic response, countering the Warburg effect often observed in cancer cells [6] [8].
Table 2: AMPK-Mediated Regulation Impacting F2,6BP and Glycolysis
AMPK Action | Target Molecule/Pathway | Effect on F2,6BP | Metabolic Outcome | Physiological Context |
---|---|---|---|---|
Phosphorylation of PFK-2/FBPase-2 | Inhibits PFK-2 kinase activity | Decreases F2,6BP | ↓ Glycolysis, ↑ Gluconeogenesis potential | Glucose deprivation, Energy stress |
Modulation of HIF-1α activity | Transcriptional regulation | Indirectly modulates | Alters glycolytic enzyme expression | Hypoxia, Cancer |
Phosphorylation of TSC2/ Raptor | Inhibits mTORC1 signaling | Indirect effects | ↓ Anabolism, ↑ Autophagy | Nutrient limitation |
Phosphorylation of β-catenin (Ser552) | Stabilizes β-catenin | Indirect effects | Influences Wnt signaling & differentiation | Stem cell differentiation, Cancer |
Enhanced PPP flux (indirect) | Increased NADPH production | Consequence of ↓ Glycolysis | ↑ Antioxidant capacity, Redox maintenance | Oxidative stress conditions |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1